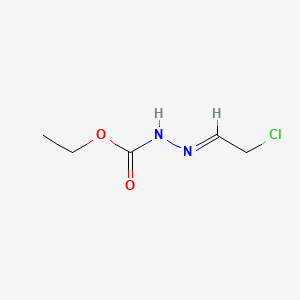

Ethyl (2-chloroethylidene)carbazate

Description

Context within Carbazate (B1233558) Chemistry and Derivatives

Carbazates, also known as hydrazinoformates, are derivatives of carbamic acid and are structurally identified by the presence of a -O-CO-NH-NH- linkage. nih.gov This functional group is essentially a hybrid of a carbamate (B1207046) and a hydrazine (B178648) moiety. The chemistry of carbazates is rich and varied, largely due to the reactivity of the hydrazine nitrogen atoms, which can act as nucleophiles.

Derivatives of carbazates are explored for numerous applications, from their use as protecting groups for amines in complex synthetic sequences to their incorporation into agrochemicals and materials science. nih.govajgreenchem.com The ability to modify the substituents on both the oxygen and nitrogen atoms allows for fine-tuning of the molecule's properties and reactivity. nih.gov For example, tert-butyl carbazate is a widely used reagent for introducing the "Boc" protecting group, a common strategy in peptide synthesis and other areas of organic chemistry. mdpi.com

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The significance of Ethyl (2-chloroethylidene)carbazate lies in its role as a bifunctional synthetic intermediate. The term "intermediate" refers to a molecule that is formed in a middle step of a chemical reaction on the way to the final product. The structure of this compound contains multiple reactive sites, making it a versatile tool for chemists.

The primary utility of this compound stems from its ability to participate in cyclization reactions to form heterocyclic structures. The chloroethylidene group (-CH=CHCl) and the carbazate moiety (-NHNHCOOEt) can react with other molecules, or even intramolecularly, to build new ring systems. These heterocyclic products are often scaffolds for pharmaceuticals and other functional organic materials. ontosight.ai

The synthesis of this compound itself typically involves the reaction of ethyl carbazate with a source of the 2-chloroethylidene group. ontosight.ai Once formed, it can be used in reactions such as:

Cyclocondensation Reactions: Reacting with other compounds to form a ring while eliminating a small molecule like water or hydrogen chloride. This is a common strategy for synthesizing substituted pyrazoles, pyridazinones, and other important heterocyclic families.

Nucleophilic Substitution: The chlorine atom on the ethylidene group is a leaving group, allowing it to be replaced by other nucleophiles, thereby introducing new functional groups into the molecule.

Structure

3D Structure

Properties

CAS No. |

62105-88-8 |

|---|---|

Molecular Formula |

C5H9ClN2O2 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

ethyl N-[(Z)-2-chloroethylideneamino]carbamate |

InChI |

InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4- |

InChI Key |

MOGRANVSCOEDEG-DAXSKMNVSA-N |

SMILES |

CCOC(=O)NN=CCCl |

Isomeric SMILES |

CCOC(=O)N/N=C\CCl |

Canonical SMILES |

CCOC(=O)NN=CCCl |

Other CAS No. |

62105-88-8 |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving Ethyl 2 Chloroethylidene Carbazate

Elucidation of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of ethyl (2-chloroethylidene)carbazate is characterized by a duality, possessing both electrophilic and nucleophilic centers. This dual nature allows it to react with a wide range of partners, depending on the reaction conditions.

Electrophilic Profile: The primary electrophilic site is the carbon atom of the chloroethylidene group bonded to the chlorine. The electron-withdrawing effect of the adjacent chlorine atom and the carbazate's nitrogen atoms polarizes the C-Cl bond, making this carbon susceptible to nucleophilic attack. Furthermore, the double bond itself can act as an electrophile, particularly in Michael-type additions, facilitated by the electron-withdrawing nature of the attached carbazate (B1233558) group.

Nucleophilic Profile: The nucleophilicity of the molecule resides in the nitrogen atoms of the carbazate moiety. The terminal NH2 group is the most potent nucleophilic center, capable of attacking various electrophiles. The adjacent NH group's nucleophilicity is somewhat attenuated due to its connection to the electron-withdrawing ester group. Under basic conditions, deprotonation of the NH groups can generate an even more powerful nucleophile. The reactivity can be further tuned, as seen in related systems where cyclic C-nucleophiles are designed for specific reactions with electrophiles. rsc.org

| Reactivity Profile | Reactive Site | Description of Reactivity | Potential Reactions |

|---|---|---|---|

| Electrophilic | C1 of Chloroethylidene | The carbon atom bonded to chlorine is electron-deficient due to the inductive effect of the halogen, making it a prime target for nucleophiles. | Nucleophilic substitution (SN2' or SN2) |

| Electrophilic | C=C Double Bond | The double bond is activated by the electron-withdrawing carbazate group, making it susceptible to conjugate addition. | Michael Addition |

| Nucleophilic | Terminal NH₂ Group | The lone pair on the terminal nitrogen is readily available for attacking electrophilic centers. | Alkylation, Acylation, Arylation |

| Nucleophilic | Internal NH Group | Less nucleophilic than the terminal NH₂ due to delocalization with the carbonyl group, but can still react, especially after deprotonation. | Cyclization, Condensation |

Mechanistic Pathways in Cycloaddition and Annulation Reactions

The structure of this compound is well-suited for participating in cycloaddition and annulation reactions to form various heterocyclic systems, which are core structures in many biologically active molecules. ontosight.airsc.org

In a potential [3+2] cycloaddition, the molecule can act as a three-atom component. For instance, upon treatment with a base, deprotonation of the NH group followed by elimination of the chloride ion could generate a 1,3-dipolar species, specifically an azomethine imine. This intermediate can then react with a variety of dipolarophiles, such as alkenes or alkynes, to construct five-membered heterocyclic rings like pyrazolidines or pyrazolines.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also plausible. For example, an intramolecular reaction could occur where the terminal nucleophilic nitrogen attacks the electrophilic carbon of the chloroethylidene group, leading to the formation of a cyclic product. This process could be facilitated by a base to enhance the nucleophilicity of the nitrogen. These strategies are among the most efficient methods for building substituted ring systems. rsc.org The specific pathway, whether concerted or stepwise, would depend on the reactants and conditions, analogous to the well-studied mechanisms of [4+2] and [2+2] cycloadditions. youtube.com

Catalytic Transformations Involving the Chloroethylidene Moiety

The chloroethylidene group is a versatile handle for transition metal-catalyzed transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium catalysis is a powerful tool for functionalizing vinyl halides. This compound can readily participate in a variety of palladium-catalyzed cross-coupling reactions. rsc.org

Heck Reaction: The reaction of the chloroethylidene moiety with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted diene. mdpi.com Regiocontrol is a key consideration, as substitution can occur at the α or β position relative to the carbazate group. The outcome is often influenced by the electronic properties of the reaction partners and the specific palladium catalyst and ligands used. researchgate.net

Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid or ester) would replace the chlorine atom with an aryl, vinyl, or alkyl group. This reaction typically proceeds with retention of the double bond geometry.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an enyne structure, a valuable building block in organic synthesis. mdpi.com

Buchwald-Hartwig Amination: This reaction would involve the coupling of the vinyl chloride with an amine to form an enamine derivative.

The general mechanism for these couplings involves an oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to regenerate the catalyst and yield the product. organic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Substituted Diene |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base | Arylated Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Conjugated Enyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Enamine Derivative |

While palladium is dominant, other transition metals can catalyze unique transformations of the chloroethylidene moiety. wiley.comuchicago.edu

Ruthenium-Catalyzed Metathesis: Although the vinyl chloride itself is not a typical substrate for olefin metathesis, derivatives formed from coupling reactions could participate in ring-closing, ring-opening, or cross-metathesis reactions using Grubbs-type ruthenium catalysts. mdpi.com

Nickel-Catalyzed Couplings: Nickel catalysts are often a cost-effective alternative to palladium and can exhibit different reactivity and selectivity profiles in cross-coupling reactions. uchicago.edu They are particularly effective in coupling with organozinc or Grignard reagents.

Copper-Catalyzed Reactions: Copper catalysts can mediate Ullmann-type couplings, providing another avenue for C-N, C-O, and C-S bond formation at the vinyl chloride position.

The exploration of different transition metals opens up a wider range of possible synthetic transformations, enabling access to a more diverse set of complex molecules from a single starting material. mdpi.com

Investigations of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is key to controlling the outcome. In the reactions of this compound, several types of intermediates and transition states are conceivable.

In nucleophilic substitution reactions, the mechanism could proceed through a high-energy transition state leading directly to the product. Alternatively, a stepwise pathway involving a transient reaction intermediate, such as a carbocation, might be involved, although less likely on an sp2 carbon unless stabilized. libretexts.org

For palladium-catalyzed reactions, the mechanism is well-established to proceed through a series of organometallic intermediates. organic-chemistry.org The catalytic cycle involves:

Pd(0) species: The active catalyst.

Oxidative Addition Complex: A Pd(II) intermediate formed by the insertion of the palladium into the C-Cl bond.

Transmetalation/Insertion Intermediate: The species formed after the coupling partner is introduced to the palladium center.

Reductive Elimination Transition State: The high-energy state just before the formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst.

In cycloaddition reactions, the mechanism can be either concerted, involving a single pericyclic transition state, or stepwise, proceeding through zwitterionic or diradical intermediates. nih.gov The specific nature of the intermediate is often dictated by the electronic properties of the reacting partners.

Role of Nitrogen and Halogen Atoms in Reactive Processes

The nitrogen and chlorine atoms are not mere spectators; they play crucial roles in directing the reactivity of this compound.

Role of Nitrogen Atoms:

Nucleophilicity: As discussed, the lone pairs on the nitrogen atoms make the carbazate moiety nucleophilic, enabling it to participate in reactions to form larger, more complex structures. ontosight.ai

Electronic Withdrawal: The carbazate group, particularly the amide-like portion, exerts an electron-withdrawing effect on the double bond, which activates it for nucleophilic attack (e.g., Michael addition) and influences the regioselectivity of reactions like the Heck coupling.

Directing Group: In certain catalytic reactions, the nitrogen atoms can coordinate to the metal center, acting as a directing group to influence the stereochemistry or regiochemistry of the transformation.

Role of the Halogen (Chlorine) Atom:

Leaving Group: The chloride ion is an excellent leaving group, which is fundamental to its participation in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Inductive Effect: The strong electron-withdrawing inductive effect of chlorine polarizes the adjacent C-Cl bond, rendering the carbon atom electrophilic and susceptible to attack.

Modulation of Reactivity: The presence of the halogen is essential for the oxidative addition step in palladium-catalyzed cycles, which is the entry point for a vast array of powerful coupling reactions. organic-chemistry.orgnih.gov

The strategic placement of these atoms provides a powerful handle for chemists to manipulate the molecule and construct complex molecular architectures.

Strategic Applications in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Systems

The structure of Ethyl (2-chloroethylidene)carbazate makes it a promising candidate for the synthesis of diverse heterocyclic compounds. ontosight.ai Heterocycles are a cornerstone of medicinal chemistry, and the development of novel routes to these structures is a significant focus of synthetic research. ontosight.ai The dual functionality within this compound allows for intramolecular cyclization or for sequential reactions with other reagents to form various ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., aziridines, oxazoles, triazoles)

Theoretically, this compound possesses the necessary reactive sites to be a precursor for several important nitrogen-containing heterocycles. The vinyl chloride portion of the molecule can act as an electrophile, while the carbazate (B1233558) portion can serve as a nucleophile, setting the stage for cyclization reactions.

However, a review of available scientific literature indicates that while its potential as a building block is noted, specific, documented examples of its direct conversion into aziridines, oxazoles, or triazoles are not extensively reported. General synthetic routes to these heterocycles typically involve other well-established precursors and methodologies. nih.govclockss.orgnih.govnih.govmdpi.com For instance, aziridine (B145994) synthesis often proceeds from 1,2-amino alcohols or the ring-opening of epoxides, while oxazoles and triazoles are commonly formed through cycloaddition reactions or the condensation of different sets of precursors. clockss.orgnih.govresearchgate.net

Construction of Fused and Bridged Ring Architectures

Fused and bridged ring systems are common structural motifs in complex natural products and pharmacologically active molecules. The construction of these three-dimensional architectures often relies on powerful synthetic methods like cycloaddition reactions or transition-metal-catalyzed C-C bond formations. nih.govresearchgate.net

While this compound could theoretically be elaborated into a substrate for such reactions (for example, by forming a diene suitable for a Diels-Alder reaction), there is a lack of specific examples in the surveyed literature detailing its use in the construction of fused or bridged ring systems. Research in this area tends to focus on more established strategies, such as the deconstructive "cut-and-sew" approach using cyclic ketones or the cyclization of ortho-alkynylated biaryls. nih.govbeilstein-journals.org

Precursor for Advanced Organic Scaffolds

This compound is identified as a precursor for advanced organic scaffolds. ontosight.ai In this context, an organic scaffold refers to a core molecular structure to which various functional groups can be appended to create a library of related compounds. The value of this compound lies in its ability to introduce the carbazate functional group, a feature associated with a range of biological activities, into a larger molecule. ontosight.ainih.gov

The reactive chloroethylidene moiety provides a handle for chemists to perform substitution reactions, effectively "stitching" the carbazate unit into a more complex molecular design. This strategic incorporation is a key step in building novel molecular frameworks that can be tested for biological activity.

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

From a synthetic methodology perspective, this compound serves as a useful intermediate in the synthesis of potential pharmaceutical and agrochemical compounds. ontosight.ai Its utility is not necessarily in being a final active ingredient, but in providing a key structural component during a multi-step synthesis.

The carbazate group is a known pharmacophore, and its presence in a molecule can confer or modulate biological activity. For instance, other complex molecules derived from ethyl carbazate have been investigated for their potent antibacterial properties, highlighting the importance of this structural unit in medicinal chemistry. nih.gov The presence of the reactive chlorine atom in this compound offers a distinct advantage, providing a specific site for chemical modification and linkage to other molecular fragments, thereby facilitating the assembly of novel and complex drug candidates. ontosight.ai

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy of a molecular system, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy. DFT calculations for carbazate (B1233558) derivatives are used to determine optimized geometries, electronic properties, and various reactivity descriptors. nih.govresearchgate.net

For a molecule like Ethyl (2-chloroethylidene)carbazate, DFT studies at levels such as B3LYP/6-311++g(2d,2p) would typically be employed to find the lowest energy structure. nih.gov Such studies on related compounds have shown that the Z configuration at the C=N double bond is often more stable than the E configuration. nih.gov Key molecular properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Other quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), provide a quantitative basis for understanding the molecule's reactivity. mdpi.com Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (ESP) surface are also performed to understand charge distribution, intramolecular interactions like hydrogen bonding, and sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Theoretical Molecular Properties (Illustrative) This table presents typical parameters obtained from DFT calculations for carbazate-like molecules and serves as an illustrative example for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule. |

| Global Hardness (η) | ~ 2.75 eV | Measures resistance to change in electron distribution. mdpi.com |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure description compared to standard DFT, albeit at a significantly greater computational expense. mdpi.com These methods are particularly valuable for systems where electron correlation effects are strong. For a definitive description of the electronic structure of this compound, especially for benchmarking DFT results or studying excited states, high-level ab initio calculations would be the preferred approach.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules in solution are dynamic entities that exist as an ensemble of different conformations. nih.gov Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. nih.gov

Using force fields like the OpenFF (Open Force Field) and simulation packages such as OpenMM, an MD simulation for this compound would reveal the accessible conformations, the energy barriers between them, and the populations of each state. nih.gov This is crucial for understanding the molecule's flexibility, particularly rotation around its single bonds. Furthermore, by explicitly including solvent molecules, MD simulations can provide deep insights into intermolecular interactions, such as hydrogen bonding with the solvent, which can significantly influence the conformational preferences. nih.gov Analysis of the simulation trajectory can reveal dominant conformational states and the pathways for transitioning between them. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting experimental spectra. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental data, connecting specific peaks to the stretching, bending, or torsional motions of particular functional groups within this compound.

Electronic spectra (UV-Visible) are investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including transition energies and oscillator strengths, can be used to simulate a UV-Vis spectrum, helping to explain the origin of the observed absorption bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental results to confirm the molecular structure. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies (Illustrative) This table shows an example of how theoretical calculations help assign experimental IR bands for a molecule like this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | ~3350 | N-H stretching |

| ν(C=O) | ~1720 | Carbonyl (ester) stretching |

| ν(C=N) | ~1640 | Imine C=N stretching |

| ν(C-Cl) | ~750 | C-Cl stretching |

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. Transition State Theory (TST) is a central framework for this purpose. wikipedia.orglibretexts.org It posits that a reaction proceeds from reactants to products through a high-energy activated complex known as the transition state. wikipedia.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the geometries and energies of the reactants, products, and, crucially, the transition state(s). nih.gov By calculating the energy difference between the reactants and the transition state, one can determine the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. nih.govlibretexts.org These calculations can distinguish between competing reaction pathways by comparing their respective activation barriers, thereby predicting the most likely mechanism.

Studies of Open-Layer Systems and Excited States

The study of excited states is critical for understanding the photophysical and photochemical properties of a molecule. As mentioned previously, TD-DFT is a common method for investigating the energies and properties of low-lying excited states, which govern UV-Vis absorption. nih.gov These calculations can reveal the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. This information is key to predicting a molecule's fluorescence properties or its potential to undergo photochemical reactions upon absorption of light. While specific studies on "open-layer systems" involving this compound are not documented, the investigation of its excited states remains a crucial area of theoretical research.

Investigation of Molecular Chirality and Stereochemical Preferences

The stereochemical properties of this compound, specifically its potential for chirality and the preferred spatial arrangement of its atoms, are critical for understanding its interactions in a biological or chemical system. While specific experimental or computational studies on the stereochemistry of this compound are not extensively available in publicly accessible literature, a theoretical investigation based on fundamental principles of stereoisomerism and conformational analysis can provide significant insights.

The structure of this compound presents several features that allow for the existence of different stereoisomers, primarily arising from the carbon-nitrogen double bond (C=N) and rotation around single bonds.

Stereoisomerism

The presence of the C=N double bond in this compound leads to the possibility of geometric isomerism. These isomers, also known as diastereomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond. For this molecule, the isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

(E)-ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate: In this isomer, the higher priority groups on each side of the double bond are on opposite sides.

(Z)-ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate: In this isomer, the higher priority groups on each side of the double bond are on the same side.

The relative stability of these isomers would be determined by the steric and electronic interactions between the substituents. Generally, the isomer with less steric hindrance between bulky groups is more stable.

| Isomer | Description | Potential for Chirality |

|---|---|---|

| (E)-ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate | Higher priority groups on opposite sides of the C=N bond. | Achiral, unless restricted rotation creates a stable chiral conformation. |

| (Z)-ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate | Higher priority groups on the same side of the C=N bond. | Achiral, unless restricted rotation creates a stable chiral conformation. |

Conformational Analysis

The flexibility of this compound arises from the rotation around its single bonds, leading to various conformations. The key rotatable bonds are the N-N bond and the bonds connecting the ethyl and chloroethylidene groups to the carbazate core. The relative energies of these conformers dictate the preferred shape of the molecule.

| Rotatable Bond | Possible Conformations | Factors Influencing Stability |

|---|---|---|

| N-N | Gauche, Anti | Lone pair repulsion, dipole-dipole interactions, hyperconjugation. |

| N-C(O) | Syn, Anti | Steric hindrance between the ethyl group and the rest of the molecule. |

| C(O)-O | s-cis, s-trans | Resonance stabilization of the ester group. |

A comprehensive understanding of the stereochemical preferences of this compound would necessitate detailed quantum mechanical calculations. Such studies could elucidate the energy barriers between different conformers and the relative populations of the (E) and (Z) isomers at thermal equilibrium. These computational investigations would provide valuable data on the three-dimensional structure and dynamic behavior of the molecule.

Q & A

Q. What are the established synthetic routes for Ethyl (2-chloroethylidene)carbazate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions. A common method involves reacting ethyl chloroacetate with substituted hydrazines under basic conditions (e.g., sodium hydroxide) to form the hydrazone linkage . Reaction parameters such as temperature (40–50°C for exothermic control), solvent choice (e.g., ethanol or aqueous systems), and stoichiometric ratios of reactants are critical. For example, excess ethyl carbazate may improve yield but requires purification to remove unreacted starting materials . Purity is often assessed via HPLC or NMR, with yields reported between 60–85% depending on optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD): Resolves crystal structure, space group (e.g., monoclinic P2₁/n), and bond parameters (e.g., M–N/O distances in metal complexes) .

- Infrared (IR) spectroscopy: Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) .

- Thermogravimetric analysis (TGA): Evaluates thermal stability, showing decomposition steps (e.g., loss of nitrate ligands at 150–250°C in metal complexes) .

- Elemental analysis: Confirms empirical formulas (e.g., C, H, N content) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust .

- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Keep in airtight containers away from heat or oxidizing agents .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or space group assignments may arise from polymorphism or refinement errors. Use SHELX software (e.g., SHELXL for refinement) to reanalyze diffraction data, ensuring proper treatment of twinning, hydrogen bonding, and displacement parameters . Compare results with high-resolution datasets (e.g., synchrotron sources) and validate via R-factor convergence (<5% for high-quality structures) .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound complexes?

Thermal degradation studies (TGA-DSC) show multi-stage decomposition. For example, Co(II) and Zn(II) complexes lose nitrate ligands at ~200°C, followed by carbazate ligand decomposition (250–350°C), leaving metal oxides . Kinetic analysis (e.g., Flynn-Wall-Ozawa method) can determine activation energy (Eₐ), revealing whether decomposition follows a diffusion-controlled or nucleation model .

Q. How does the electronic structure of this compound influence its biological activity?

Computational modeling (e.g., DFT) predicts reactivity:

- The chloroethylidene group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., thiols in enzymes) .

- In vitro assays (e.g., ATP viability tests) show that carbazate derivatives exhibit concentration-dependent cytotoxicity, with peak efficacy at ~100 µg/mL .

- Structure-activity relationship (SAR) studies suggest that bulky backbones (e.g., polyvinyl alcohol carbazate) enhance antitumoral effects compared to small molecules like ethyl carbazate .

Q. What experimental strategies address low reproducibility in synthesizing this compound derivatives?

- Design of Experiments (DoE): Systematically vary parameters (pH, temperature, solvent polarity) to identify critical factors .

- In situ monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Purification optimization: Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate pure products .

Methodological Challenges and Data Analysis

Q. How should researchers analyze conflicting bioactivity data across studies?

- Meta-analysis: Compare IC₅₀ values from multiple assays (e.g., B16.F10 vs. MDA-MB-231 cell lines) to assess compound specificity .

- Dose-response validation: Replicate experiments under standardized conditions (e.g., 24–72 hr exposure, serum-free media) .

- Statistical rigor: Apply ANOVA or t-tests to confirm significance (p < 0.05) and report confidence intervals .

Q. What computational tools predict the stability and reactivity of this compound in solution?

- Molecular dynamics (MD) simulations: Model solvation effects and hydrolysis pathways in aqueous/organic solvents .

- Quantum mechanical calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps and Fukui indices for nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.